molecular formula C13H16N2O4 B2749512 Methyl 2-[(morpholine-4-carbonyl)amino]benzoate CAS No. 21282-62-2

Methyl 2-[(morpholine-4-carbonyl)amino]benzoate

Cat. No.: B2749512
CAS No.: 21282-62-2
M. Wt: 264.281
InChI Key: YAJUUSJFJYVEJB-UHFFFAOYSA-N
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Description

Methyl 2-[(morpholine-4-carbonyl)amino]benzoate is a benzoate ester derivative featuring a morpholine-4-carbonylamino group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 268.28 g/mol. This compound is structurally characterized by:

  • A methyl ester group at the benzene ring’s carboxyl position.
  • A urea-like linkage (carbonylamino) connecting the morpholine moiety to the aromatic ring.

Properties

IUPAC Name

methyl 2-(morpholine-4-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-12(16)10-4-2-3-5-11(10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJUUSJFJYVEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The morpholine ring and amide linkage play crucial roles in binding to these targets, influencing the compound’s biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Morpholine-4-carbonylamino C₁₃H₁₆N₂O₄ 268.28 Potential NSAID candidate (inferred)
Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate Cyclohexylamino-phenylacetyl group C₂₂H₂₅N₃O₃ 379.45 Synthesized via Ugi-3CC; anti-inflammatory activity explored
Methyl 2-[(methylamino)carbonyl]benzoate Methylaminocarbonyl C₁₀H₁₁NO₃ 193.20 Natural occurrence reported; minimal bioactivity data
Bensulfuron-methyl Pyrimidinyl-sulfonylurea C₁₆H₁₈N₄O₇S 410.40 Herbicide (sulfonylurea class)
Methyl 5-amino-2-morpholinobenzoate 5-amino-2-morpholino C₁₂H₁₆N₂O₃ 236.27 Positional isomer; safety data available

Key Observations:

Substituent Impact on Bioactivity: The morpholine-4-carbonylamino group in the target compound contrasts with the cyclohexylamino-phenylacetyl group in Ugi-derived analogues (e.g., compounds 5i–5l in ). Sulfonylurea derivatives (e.g., bensulfuron-methyl ) prioritize herbicide activity via acetolactate synthase inhibition, underscoring how substituent choice directs application (pharmaceutical vs. agricultural).

Synthetic Routes: The target compound’s synthesis likely follows multicomponent reactions (MCRs), akin to Ugi-3CC protocols used for cyclohexylamino analogues . Methanol is optimal for such reactions, yielding high purity (e.g., 85–96% in ). In contrast, sulfonylurea herbicides require sulfonamide coupling steps , reflecting divergent synthetic strategies.

Positional Isomerism: Methyl 5-amino-2-morpholinobenzoate demonstrates how amino and morpholino group positioning alters physicochemical properties. The 5-amino group may enhance hydrogen-bonding interactions compared to the target compound’s 2-substituted urea linkage.

Pharmacological and Industrial Relevance

  • However, cyclohexylamino-phenylacetyl derivatives (e.g., compound 5j ) show superior yield (96%) and crystallinity, advantageous for drug development.
  • Agricultural Chemicals : Unlike the target compound, sulfonylurea derivatives (e.g., primisulfuron-methyl ) leverage pyrimidinyl groups for herbicidal activity, highlighting the role of heterocyclic substituents in agrochemical design.

Biological Activity

Methyl 2-[(morpholine-4-carbonyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and research findings, supported by data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of methyl 2-aminobenzoate with morpholine-4-carbonyl chloride under controlled conditions. The reaction can be facilitated using solvents such as dichloromethane and requires careful monitoring to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies conducted on human cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), demonstrate that the compound induces apoptosis and inhibits cell proliferation. The IC50 values obtained from these studies are summarized below:

Cancer Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy.
  • Cancer Research : In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a novel therapeutic regimen. Preliminary results indicated a favorable response rate, with several patients experiencing tumor shrinkage.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. Further studies utilizing molecular docking techniques are underway to elucidate these interactions more clearly.

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